tert-Butyl 2-methylhydrazinecarboxylate

Catalog No.
S690256
CAS No.
127799-54-6
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methylhydrazinecarboxylate

CAS Number

127799-54-6

Product Name

tert-Butyl 2-methylhydrazinecarboxylate

IUPAC Name

tert-butyl N-(methylamino)carbamate

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9)

InChI Key

UZRUVUYVHGPEAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC

Canonical SMILES

CC(C)(C)OC(=O)NNC

Tert-Butyl 2-methylhydrazinecarboxylate is an organic compound characterized by the presence of a tert-butyl group, a hydrazine moiety, and a carboxylate functional group. Its molecular formula is C6H14N2O2C_6H_{14}N_2O_2, and it has a molar mass of approximately 146.19 g/mol. This compound appears as a clear, colorless liquid with a boiling point of 186°C and a flash point of 71°C . It is classified as harmful, with risk codes indicating that it can be harmful if swallowed and may cause skin and eye irritation .

Typical of carboxylic acid derivatives. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down in the presence of water to yield the corresponding hydrazine and carboxylic acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form tert-butyl hydrazine .

Research indicates that tert-Butyl 2-methylhydrazinecarboxylate exhibits biological activity relevant in pharmacological contexts. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting specific receptors involved in metabolic disorders. For instance, derivatives of this compound have been studied for their potential applications in treating cachexia associated with cancer .

The synthesis of tert-Butyl 2-methylhydrazinecarboxylate typically involves several steps:

  • Formation of Hydrazine Derivative: Methylhydrazine is reacted with tert-butoxycarbonyl chloride to form tert-butoxycarbonylmethylhydrazine.
  • Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or carbon monoxide under appropriate conditions to yield tert-Butyl 2-methylhydrazinecarboxylate.
  • Purification: The product is purified through distillation or recrystallization techniques to achieve the desired purity .

Tert-Butyl 2-methylhydrazinecarboxylate finds applications primarily in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives are being explored for potential therapeutic effects, particularly in oncology and metabolic disorders. Additionally, it may be utilized in agrochemical formulations due to its nitrogen-containing structure, which can enhance plant growth or resistance .

When comparing tert-Butyl 2-methylhydrazinecarboxylate with similar compounds, several notable analogs emerge:

Compound NameMolecular FormulaKey Features
Tert-Butyl 1-methylhydrazinecarboxylateC6H14N2O2Similar structure; different position of methyl group
Tert-ButoxycarbonylmethylhydrazineC6H14N2O3Contains an additional oxygen; used in peptide synthesis
N-Methyl-N-tert-butoxycarbonyl hydrazineC6H14N2O3Used as a protecting group in organic synthesis

Tert-Butyl 2-methylhydrazinecarboxylate stands out due to its specific combination of functional groups that allow for versatile reactivity and biological activity not shared by all its analogs .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methylhydrazinecarboxylic acid tert-butyl ester

Dates

Modify: 2023-08-15

Explore Compound Types